REACTION_CXSMILES
|
C(=O)(OC1C=CC(C=C)=CC=1)[O:2][C:3]1[C:8]([CH:9]([CH3:11])[CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:12]([CH3:14])[CH3:13].C(C=C(C)C(O)=O)CC=C(C)C(O)=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C1(C)C=CC=CC=1>[CH3:11][CH:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:12]([CH3:14])[CH3:13])[C:3]=1[OH:2])[CH3:10]
|
Name
|
(2,6-diisopropyl)phenyl (4-vinylphenyl) carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=CC=C1C(C)C)C(C)C)(OC1=CC=C(C=C1)C=C)=O
|
Name
|
ethylenedimethacrylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C(C(=O)O)C)C=C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to complete at 60–80° C. for bulk polymer and 24 hours for the membranes
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)C=1C=CC=C(C1O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |